15-Keto Latanoprost is a metabolite of the prostaglandin analog, Latanoprost. It is formed through the metabolic conversion of Latanoprost by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) []. This metabolite has been identified as a key player in the ocular hypotensive effects of Latanoprost, suggesting it may be the biologically active form of the drug [, ]. This analysis will focus on the scientific research applications of 15-Keto Latanoprost, excluding information related to drug use, dosage, and side effects.
15-keto Latanoprost is a chemical compound that serves as a derivative of Latanoprost, which is primarily used in the treatment of glaucoma. Its chemical designation is Isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl)hept-5-enoate. This compound is significant not only for its therapeutic potential but also as a notable impurity in commercial preparations of Latanoprost.
15-keto Latanoprost is synthesized from Latanoprost through various chemical processes and can also be found as a natural impurity in pharmaceutical formulations of Latanoprost. It belongs to the class of compounds known as prostaglandin analogs, which are characterized by their ability to modulate physiological processes such as intraocular pressure regulation.
The synthesis of 15-keto Latanoprost involves several sophisticated organic reactions. Recent methods have highlighted the use of organocatalysts to create this compound efficiently. One notable approach includes:
15-keto Latanoprost has a complex molecular structure that contributes to its biological activity.
The chemical behavior of 15-keto Latanoprost can be characterized by its reactions under various conditions:
The mechanism by which 15-keto Latanoprost exerts its effects involves several biological pathways:
Studies have shown that topical applications of 15-keto Latanoprost produce significant reductions in intraocular pressure comparable to those achieved with standard Latanoprost formulations .
15-keto Latanoprost has several scientific applications:
15-Keto latanoprost (chemical name: propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate) is a biologically significant metabolite of the antiglaucoma drug latanoprost. Its molecular formula is C₂₆H₃₈O₅, with a molecular weight of 430.58 g/mol [3] [5]. The compound features a prostaglandin F₂α (PGF₂α) backbone modified by a 15-keto group (oxo substitution at carbon 15) and an intact isopropyl ester at C1 [5] [8].
The stereochemistry is defined by four chiral centers in the cyclopentane ring (positions 1R, 2R, 3R, 5S), which are conserved from the parent latanoprost. The ω-chain retains a Z-configuration at the C5–C6 double bond, critical for maintaining biological activity [4]. The α-chain terminates in a 3-oxo-5-phenylpentyl group, where oxidation at C15 converts the hydroxyl to a ketone. This modification reduces receptor affinity but preserves partial activity [5] [9]. The compound’s absolute configuration prevents it from being a substrate for β-oxidation, distinguishing it from primary metabolites [2].
Table 1: Key Structural Features of 15-Keto Latanoprost
Feature | Description |
---|---|
Molecular Formula | C₂₆H₃₈O₅ |
Molecular Weight | 430.58 g/mol |
CAS Registry Number | 135646-98-9 |
Stereocenters | (1R, 2R, 3R, 5S) |
Double Bond Geometry | 5Z (cis) |
Key Functional Groups | C15-ketone, Cyclopentane-1,3-diol, Intact isopropyl ester, Phenyl-terminated chain |
15-Keto latanoprost forms primarily through in vivo oxidative metabolism of latanoprost acid by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzymatic conversion occurs after corneal esterases hydrolyze latanoprost (the prodrug) to its biologically active acid form [5] [7]. In vitro, it can be synthesized via Jones oxidation of latanoprost acid, selectively targeting the C15 hydroxyl group [3].
Forced degradation studies of latanoprost ophthalmic solutions reveal 15-keto latanoprost as a minor degradant under oxidative conditions, though it is less prevalent than latanoprost acid (hydrolysis product) or 5,6-trans-latanoprost (photodegradant) [4]. Thermal stress (50–70°C) accelerates its formation, while UV light primarily induces isomerization at the C5–C6 double bond [7]. β-oxidation remains the dominant metabolic pathway for latanoprost acid in cynomolgus monkeys, with 15-keto derivatives accounting for <5% of circulating metabolites [2] [5].
15-Keto latanoprost is a viscous, colorless to pale yellow oil at room temperature [3]. Its solubility profile includes:
The compound is hygroscopic and requires storage at –20°C under inert conditions to prevent decomposition [3] [5]. The C15 ketone enhances stability compared to the parent latanoprost, which degrades rapidly under UV light due to its C15 hydroxyl group [7]. However, the C5–C6 Z-double bond remains susceptible to photoisomerization, forming the biologically inactive 5,6-E isomer [4]. Acidic or alkaline conditions promote ester hydrolysis, yielding 15-keto latanoprost acid [4].
Table 2: Physicochemical and Stability Properties
Property | Characteristics |
---|---|
Physical State | Colorless to pale yellow oil |
Solubility | DMF, DMSO, Ethanol: 100 mg/mL; PBS/DMSO (12:1): 80 μg/mL |
Storage Conditions | –20°C, anhydrous environment |
Thermal Degradation | t₁₀ (50°C): ~8.25 days; t₁₀ (70°C): ~1.32 days (for latanoprost; keto form more stable) |
Photolability | Susceptible to 5,6-trans isomerization under UV light |
Analysis of 15-keto latanoprost requires high-resolution separation techniques due to its structural similarity to latanoprost and related impurities. A validated stability-indicating RP-HPLC method employs a combined chiral-cyano column system with gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) and UV detection at 210 nm [4]. Key validation parameters include:
LC-MS/MS methods provide superior specificity, utilizing m/z transitions 431→315 for 15-keto latanoprost in negative ion mode [4]. This technique resolves co-eluting degradants in ocular formulations, particularly in presence of benzalkonium chloride (preservative). The method successfully separates 15-keto latanoprost from critical isomers:
Table 3: Analytical Parameters for 15-Keto Latanoprost Quantification
Parameter | HPLC-UV Method | LC-MS/MS Method |
---|---|---|
Column | Chiral-Cyano combined column | C18 reverse-phase |
Detection | UV 210 nm | ESI–, MRM (m/z 431→315) |
Linear Range | 0.05–2.77 μg/mL | 0.01–1.0 μg/mL |
LOD | 0.025 μg/mL | 0.005 μg/mL |
Critical Resolution | >1.0 from latanoprost and isomers | Baseline separation achieved |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9